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molecular formula C26H44O2 B1242438 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran CAS No. 157360-23-1

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

Cat. No. B1242438
M. Wt: 388.6 g/mol
InChI Key: AGURKSYKTJQPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852867B2

Procedure details

In an argon atmosphere, 0.27 kg of lithium aluminum hydride was added to 18 L of methyl t-butyl ether and the mixture was heated under reflux for 0.5 hours. The solution was cooled to 30° C. and a solution of 2.8 kg of 5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran in 5 L of methyl t-butyl ether was added dropwise; thereafter, the mixture was stirred for 4.5 hours at 50° C. in an argon atmosphere. The solution was cooled to 10° C. and 1.4 L of a saturated aqueous solution of ammonium chloride was slowly added dropwise. Subsequently, 14 L of 10% aqueous hydrochloric acid was added and the mixture was extracted with 14 L of hexane. The aqueous layer was discarded and the organic layer was washed with 14 L of a saturated aqueous solution of sodium chloride; thereafter, the organic layer was concentrated under reduced pressure and the residue was dissolved in 12.5 L of hexane; 2.5 kg of silica gel was added to the solution which was then stirred for 1 hour. After filtering off the silica gel, the filtrate was concentrated under reduced pressure to give 1.9 kg (99.4% in purity) of 4,6-di-tert-butyl-5-hydroxy-2,2-dipentyl-2,3-dihydrobenzofuran.
Quantity
0.27 kg
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Name
5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
Quantity
2.8 kg
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:10][C:11]1[C:12]([C:34]([CH3:37])([CH3:36])[CH3:35])=[CH:13][C:14]2[O:18][C:17]([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][C:15]=2[C:29]=1[C:30]([CH3:33])([CH3:32])[CH3:31])(=O)C.[Cl-].[NH4+].Cl>C(OC)(C)(C)C>[C:30]([C:29]1[C:15]2[CH2:16][C:17]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[O:18][C:14]=2[CH:13]=[C:12]([C:34]([CH3:35])([CH3:37])[CH3:36])[C:11]=1[OH:10])([CH3:31])([CH3:33])[CH3:32] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.27 kg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
18 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
Quantity
2.8 kg
Type
reactant
Smiles
C(C)(=O)OC=1C(=CC2=C(CC(O2)(CCCCC)CCCCC)C1C(C)(C)C)C(C)(C)C
Name
Quantity
5 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
saturated aqueous solution
Quantity
1.4 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
14 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
thereafter, the mixture was stirred for 4.5 hours at 50° C. in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 10° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 14 L of hexane
WASH
Type
WASH
Details
the organic layer was washed with 14 L of a saturated aqueous solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
thereafter, the organic layer was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 12.5 L of hexane
ADDITION
Type
ADDITION
Details
2.5 kg of silica gel was added to the solution which
STIRRING
Type
STIRRING
Details
was then stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtering off the silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC2=C1CC(O2)(CCCCC)CCCCC)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 kg
YIELD: PERCENTYIELD 99.4%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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